molecular formula C13H8O6 B3046834 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- CAS No. 131086-94-7

6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy-

Cat. No.: B3046834
CAS No.: 131086-94-7
M. Wt: 260.2 g/mol
InChI Key: JJVYUTLKWCEZBG-UHFFFAOYSA-N
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Description

6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy-, is a polyhydroxylated dibenzopyranone derivative characterized by hydroxyl groups at the 3, 4, 7, and 8 positions on its aromatic rings. This compound belongs to a class of natural products and microbial metabolites with significant biological relevance. It is structurally related to fungal secondary metabolites like graphislactones and alternariol, as well as urolithins—bioactive metabolites derived from ellagitannins via gut microbiota transformation .

The synthesis of this compound often employs palladium-mediated intramolecular biaryl coupling reactions of phenyl benzoate derivatives, a method highlighted for its regioselectivity and efficiency in constructing the dibenzopyranone core . Natural sources include lichen mycobionts (e.g., Graphis spp.) and endophytic fungi (e.g., Cephalosporium acremonium), where it exhibits cytotoxic, antimicrobial, and neuroprotective activities .

Properties

IUPAC Name

3,4,7,8-tetrahydroxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-7-3-1-5-6-2-4-8(15)11(17)12(6)19-13(18)9(5)10(7)16/h1-4,14-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVYUTLKWCEZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(C(=C(C=C3)O)O)OC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927074
Record name 3,4,7,8-Tetrahydroxy-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131086-94-7, 131086-95-8
Record name 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo(b,d)pyran-6-one, 7,8-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,7,8-Tetrahydroxy-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Rhodium(III)-catalyzed annulation of aryl ketone O-acetyl oximes with quinones. This reaction proceeds via a cascade C-H activation annulation mechanism, resulting in the formation of the desired dibenzo[b,d]pyran-6-one structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers and esters.

Scientific Research Applications

6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- is a specialty chemical with potential applications across various scientific fields. This compound, also known as 3,4,7,8-Tetrahydroxy-6H-dibenzo[b,d]pyran-6-one, has the molecular formula C13H8O6C_{13}H_8O_6 and a molecular weight of 260.19902 .

Basic Information

  • CAS No: 3542-72-1
  • Synonyms: A variety of synonyms exist, including 131086-94-7, 3,4,7,8-tetrahydroxy-6h-dibenzo[b,d]pyran-6-one, and 3,4,7,8-tetrahydroxybenzo[c]chromen-6-one .

While specific applications of 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- are not detailed in the provided search results, related research on similar compounds and markers can provide potential insights:

  • KL-6 Levels in Pulmonary Diseases: Research indicates that serum Krebs von der Lungen-6 (KL-6) levels are useful markers for interstitial lung diseases, including organizing pneumonia (OP) . KL-6 levels can help determine the need for corticosteroid treatment in OP patients . Elevated KL-6 levels have also been observed in patients with idiopathic interstitial pneumonia, collagen disease with interstitial pneumonia, and lung cancer .
  • Plant Metabolite: 6H-Dibenzo[b,d]pyran-6-one is identified as a plant metabolite, suggesting its role in plant biology and potential applications in plant-related research .
  • Antimicrobial Research: Plantaricin KL-1Y, a bacteriocin from Lactobacillus plantarum KL-1, shows broad inhibitory activities against various bacteria, suggesting its potential as an antimicrobial substance for food safety .

Potential Applications
Given the information, 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- and related compounds may have applications in:

  • Medical Diagnostics: As a marker for lung diseases and other conditions involving interstitial pneumonia .
  • Pharmaceutical Research: In the development of new antimicrobial substances .
  • Plant Science: Studying plant metabolism and identifying potential bioactive compounds .

Mechanism of Action

The mechanism of action of 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Source/Synthesis Method Biological Activities References
3,4,7,8-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one 3,4,7,8-OH Pd-mediated coupling; fungal metabolites Cytotoxicity (SW1116 cells), neuroprotection
Urolithin D 3,4,7,8-OH (tetrahydroxy) Gut microbiota metabolism of ellagitannins Anti-inflammatory, neuroprotective
Urolithin A 3,8-OH (dihydroxy) Microbial metabolism Anti-aging, anti-prostate cancer
Graphislactone G 2-Cl, 3,4,7,8-OH Total synthesis via Pd-mediated coupling Cytotoxicity, antimicrobial activity
Palmariol B 2-Cl, 3,4,7,8-OH Fungal isolate (Lachnum palmarensis) Acetylcholinesterase inhibition
7,8-Dihydroxy-6H-dibenzo[b,d]pyran-6-one 7,8-OH Chemical synthesis (Suzuki coupling) Antioxidant properties
3,7-Dihydroxy-9-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one 3,7-OH, 9-OCH₃, 1-CH₃ Plant-derived (Polygonum chinense) Estrogenic activity

Physicochemical Properties

  • Solubility : Hydroxyl groups enhance water solubility and bioavailability. Methoxy or methyl substituents (e.g., 3,7-dihydroxy-9-methoxy derivative) reduce polarity, favoring lipid membrane penetration .
  • Stability : Chlorinated derivatives (e.g., palmariols) exhibit greater stability under acidic conditions due to reduced electron density on the aromatic ring .

Research Findings and Implications

  • Regioselectivity in synthesis: Electron-donating groups (e.g., alkoxy) at specific positions on phenyl benzoates direct coupling to form the dibenzopyranone core with >90% regioselectivity .
  • Structure-activity relationships :
    • Chlorine at C-2 enhances antimicrobial activity but reduces solubility.
    • Hydroxyl groups at C-3 and C-8 (urolithin A) correlate with anti-aging effects, while C-7 and C-8 hydroxylation (target compound) links to cytotoxicity .
  • Metabolic pathways : Urolithins are produced via sequential dehydroxylation by gut microbiota, highlighting the role of microbial biotransformation in modulating bioactivity .

Biological Activity

Overview

6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- (CAS No. 131086-94-7) is a complex organic compound characterized by a dibenzo[b,d]pyran structure with four hydroxyl groups at positions 3, 4, 7, and 8. This unique arrangement contributes to its notable biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

PropertyValue
Molecular FormulaC13H8O6
Molecular Weight260.19902 g/mol
Melting PointNot specified
Boiling PointNot specified

Mechanisms of Biological Activity

Antioxidant Activity : The presence of hydroxyl groups allows the compound to act as a free radical scavenger. This property is significant in reducing oxidative stress and preventing cellular damage. Studies have shown that compounds with similar structures exhibit strong antioxidant capacities, which can be quantified using assays such as DPPH and ORAC .

Anti-inflammatory Activity : Research indicates that 6H-Dibenzo(b,d)pyran-6-one can inhibit pro-inflammatory cytokines and enzymes. This action may contribute to its potential use in treating inflammatory diseases .

Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies have demonstrated that it can affect various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and increased apoptosis rates .

Case Studies

  • Antioxidant Effects : A study evaluated the antioxidant potential of similar compounds derived from ellagitannins and their metabolites, highlighting the role of hydroxyl groups in scavenging free radicals and preventing lipid peroxidation .
  • Cancer Research : In a comparative study of various dibenzo[b,d]pyrans, it was found that compounds with multiple hydroxyl substitutions exhibited enhanced antiproliferative effects against breast cancer cell lines (IC50 values < 40 nM) compared to their less substituted analogs .
  • Neuroprotective Properties : Research has indicated that tetrahydroxy derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the modulation of signaling pathways involved in neuroinflammation and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameHydroxyl GroupsAntioxidant ActivityAnticancer Activity
6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy-4HighSignificant
6H-Dibenzo(b,d)pyran-6-one0LowMinimal
CannabinolVariesModerateModerate

Q & A

Q. What are the most efficient synthetic routes for 6H-dibenzo[b,d]pyran-6-one derivatives, and how do their yields and scalability compare?

Methodological Answer: Key synthetic strategies include:

  • Intramolecular cyclization : Forms the pyran ring via lactonization of substituted biphenyl precursors, achieving moderate yields (50–70%) but requiring precise temperature control .
  • C–H bond activation : Reduces reaction steps by directly activating aromatic C–H bonds, improving atom economy but often requiring expensive catalysts (e.g., Pd) .
  • Coupling reactions : Builds the biphenyl skeleton via Suzuki-Miyaura cross-coupling, enabling regioselectivity but generating stoichiometric byproducts .
Method Yield (%) Scalability Key Challenges
Intramolecular cyclization50–70ModerateHigh-purity starting materials
C–H activation60–80LimitedCatalyst cost and recovery
Coupling reactions40–65HighByproduct management

Future directions emphasize green chemistry (e.g., solvent-free conditions) and biocatalysis to improve efficiency .

Q. How can researchers validate the structural identity of synthetic 6H-dibenzo[b,d]pyran-6-one derivatives?

Methodological Answer:

  • NMR spectroscopy : Aromatic protons appear at 7.3–8.5 ppm (¹H NMR), with lactone carbonyl signals near 165–170 ppm (¹³C NMR). Impurities from incomplete reduction (e.g., 2-(2'-hydroxy-phenyl)-benzyl alcohol) can be detected via methylene proton peaks at ~4.5 ppm .
  • HPLC-UV/MS : UV spectra show λmax at 280–320 nm (aromatic π→π* transitions). APPI mass spectrometry confirms molecular ions (e.g., m/z 197 for the parent compound) .
  • Melting point analysis : Pure derivatives exhibit sharp melting points (e.g., 340–345°C for urolithin A) .

Q. What biological activities have been reported for hydroxylated 6H-dibenzo[b,d]pyran-6-one derivatives?

Methodological Answer:

  • Anticancer effects : Urolithins (3,8-dihydroxy derivatives) inhibit LNCaP prostate cancer cell proliferation via androgen receptor antagonism, with IC50 values comparable to antiandrogen drugs (e.g., bicalutamide) .
  • Neuroprotection : Urolithin A mitigates Alzheimer’s pathology in murine models by reducing amyloid-β aggregation (p < 0.05 vs. controls) .
  • Anti-inflammatory activity : Tetrahydroxy derivatives (e.g., urolithin D) suppress NF-κB signaling in macrophages by >50% at 10 µM .

Advanced Research Questions

Q. How can conflicting data on the anticancer mechanisms of hydroxylated derivatives be resolved?

Methodological Answer: Discrepancies arise from structural variations (e.g., hydroxylation patterns) influencing molecular targets. For example:

  • Androgen receptor (AR) inhibition : Urolithins act as AR antagonists, while 3,4,7,8-tetrahydroxy derivatives may target mTORC1/2 (e.g., Palomid 529) .
  • Experimental design : Use isoform-specific AR/MDA-MB-231 cell lines and siRNA knockdown to isolate mechanisms. Combine transcriptomics (RNA-seq) with docking studies to map binding interactions .

Q. What methodologies optimize the bioavailability of 6H-dibenzo[b,d]pyran-6-one metabolites in vivo?

Methodological Answer:

  • Gut microbiota modulation : Co-administer ellagitannins with probiotics (e.g., Bifidobacterium) to enhance urolithin production. Monitor fecal metabolites via LC-MS .
  • Nanocarrier encapsulation : Liposomal formulations improve urolithin A solubility by 10-fold, increasing plasma half-life from 2 to 8 hours in rodent models .

Q. How do hydroxylation patterns influence structure-activity relationships (SAR) in neuroprotection?

Methodological Answer:

  • Tetrahydroxy vs. dihydroxy derivatives : 3,4,7,8-Tetrahydroxy derivatives show stronger ROS scavenging (IC50 = 5 µM) than 3,8-dihydroxy analogs (IC50 = 15 µM) due to increased electron-donating groups .
  • Experimental validation : Use SH-SY5Y neuronal cells with H2O2-induced oxidative stress. Quantify mitochondrial membrane potential via JC-1 staining and caspase-3 activation .

Q. What are the challenges in reducing 6H-dibenzo[b,d]pyran-6-one to its lactol form, and how can side reactions be minimized?

Methodological Answer:

  • Sodium borohydride limitations : Over-reduction leads to byproducts like 2-(2'-hydroxy-phenyl)-benzyl alcohol. Use stoichiometric NaBH4 (1:1 molar ratio) and THF at 0°C to arrest at the lactol stage .
  • Alternative reductants : LiAlH(Ot-Bu)3 selectively reduces lactones without side-chain interference, achieving >90% purity .

Q. How can computational tools predict the bioactivity of novel 6H-dibenzo[b,d]pyran-6-one analogs?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with AR (PDB: 2AM9) or mTOR (PDB: 4JSV). Prioritize analogs with ΔG < −8 kcal/mol .
  • QSAR models : Train on datasets of IC50 values and descriptors (e.g., logP, polar surface area). Validate with leave-one-out cross-validation (R<sup>2</sup> > 0.7) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy-
Reactant of Route 2
6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy-

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